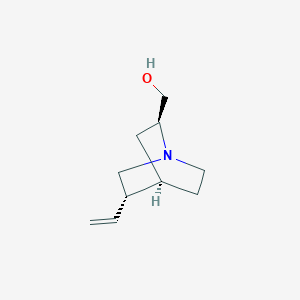![molecular formula C14H10O B13131654 2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
2H-Phenanthro[1,10a-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Phenanthro[1,10a-b]oxirene: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure that includes both phenanthrene and oxirene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Phenanthro[1,10a-b]oxirene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of isoflavones and hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is advantageous due to its catalyst-free nature, short synthetic routes, mild reaction conditions, and easy work-up.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely to be employed. These methods would focus on maximizing yield while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Phenanthro[1,10a-b]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2H-Phenanthro[1,10a-b]oxirene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions due to its unique structural features.
Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Phenanthro[1,10a-b]oxirene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways. In a chemical setting, it may act as a reactive intermediate in various reactions.
Comparación Con Compuestos Similares
2H-Phenanthro[9,10-c]pyrazole: This compound shares a similar fused ring structure but includes a pyrazole moiety instead of an oxirene moiety.
2H-Chromene: This compound includes a fused ring structure with a pyran moiety and is known for its stability and biological activity.
Uniqueness: 2H-Phenanthro[1,10a-b]oxirene is unique due to its specific fused ring structure that includes both phenanthrene and oxirene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C14H10O |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
15-oxatetracyclo[8.5.0.01,14.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-5-11-10(4-1)8-9-14-12(11)6-3-7-13(14)15-14/h1-2,4-9H,3H2 |
Clave InChI |
IODUEVVOCOMCHK-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C3=CC=CC=C3C=CC24C(=C1)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


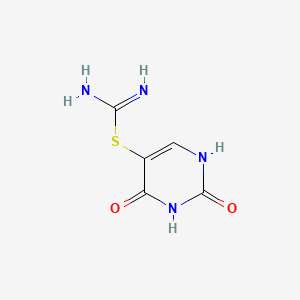
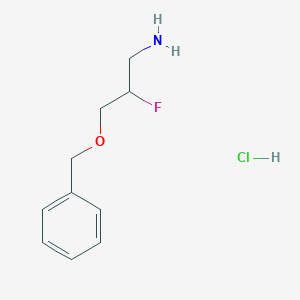

![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)

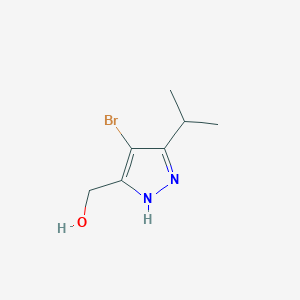
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
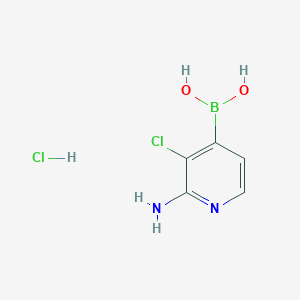
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
